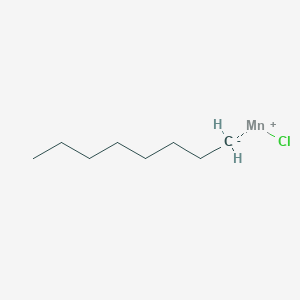
Octylmanganese chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octylmanganese chloride is an organometallic compound that features a manganese atom bonded to an octyl group and a chloride ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octylmanganese chloride can be synthesized through the reaction of octylmagnesium bromide with manganese(II) chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The general reaction is as follows:
MnCl2+2C8H17MgBr→Mn(C8H17)2+2MgBrCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Octylmanganese chloride undergoes various types of chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form manganese(0) species.
Substitution: The octyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state manganese compounds.
Reduction: Manganese(0) species.
Substitution: New organomanganese compounds with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Octylmanganese chloride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential role in biological systems as a trace element.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of octylmanganese chloride involves the interaction of the manganese center with various substrates. The manganese atom can undergo redox reactions, facilitating electron transfer processes. The octyl group provides steric and electronic effects that influence the reactivity and selectivity of the compound. Molecular targets include organic molecules with functional groups that can coordinate to the manganese center, leading to catalytic transformations.
Comparación Con Compuestos Similares
Similar Compounds
Manganese(II) chloride: A simpler manganese compound without the octyl group.
Octylmagnesium bromide: An organomagnesium compound used in the synthesis of octylmanganese chloride.
Manganese(II) acetate: Another manganese compound with different ligands.
Uniqueness
This compound is unique due to the presence of the octyl group, which imparts specific chemical properties and reactivity
Propiedades
Número CAS |
147608-28-4 |
|---|---|
Fórmula molecular |
C8H17ClMn |
Peso molecular |
203.61 g/mol |
Nombre IUPAC |
chloromanganese(1+);octane |
InChI |
InChI=1S/C8H17.ClH.Mn/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
CBADUKXZDGRORJ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC[CH2-].Cl[Mn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
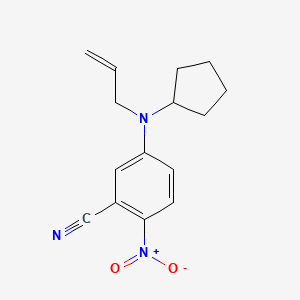
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)

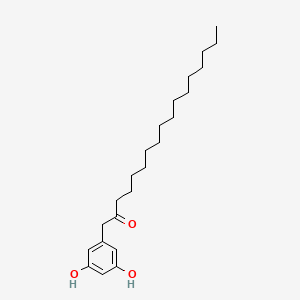
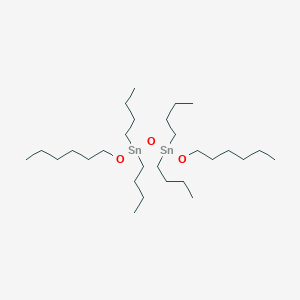
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
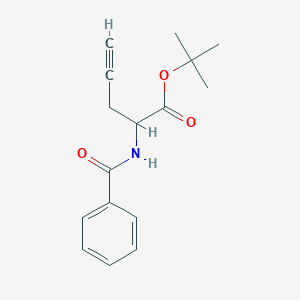
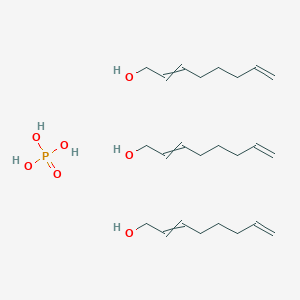
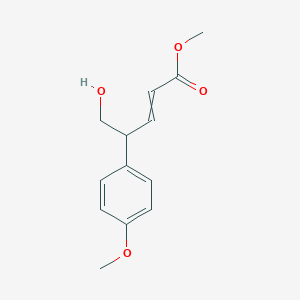
![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)
![(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid](/img/structure/B12550973.png)

